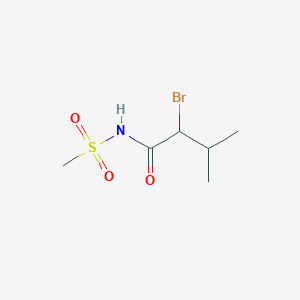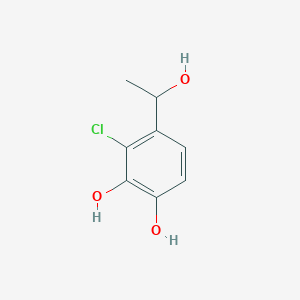
3-Chloro-4-(1-hydroxyethyl)benzene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4-(1-hydroxyethyl)benzene-1,2-diol is an organic compound that belongs to the class of aromatic compounds known as dihydroxybenzenes. This compound features a benzene ring substituted with a chlorine atom, a hydroxyethyl group, and two hydroxyl groups. The presence of these functional groups imparts unique chemical properties and reactivity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(1-hydroxyethyl)benzene-1,2-diol can be achieved through several synthetic routes. One common method involves the chlorination of 4-(1-hydroxyethyl)benzene-1,2-diol using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction is typically carried out under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-4-(1-hydroxyethyl)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroxyethyl derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Hydroxyethyl derivatives.
Substitution: Amino or thiol-substituted benzene derivatives.
Aplicaciones Científicas De Investigación
3-Chloro-4-(1-hydroxyethyl)benzene-1,2-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex aromatic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Chloro-4-(1-hydroxyethyl)benzene-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity. The chlorine atom and hydroxyethyl group may also contribute to the compound’s overall reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
Catechol (1,2-dihydroxybenzene): Lacks the chlorine and hydroxyethyl groups.
Hydroquinone (1,4-dihydroxybenzene): Differs in the position of hydroxyl groups.
Resorcinol (1,3-dihydroxybenzene): Has hydroxyl groups in the meta position.
Uniqueness
3-Chloro-4-(1-hydroxyethyl)benzene-1,2-diol is unique due to the presence of both a chlorine atom and a hydroxyethyl group on the benzene ring. These substituents impart distinct chemical properties and reactivity compared to other dihydroxybenzenes.
Propiedades
Número CAS |
140939-21-5 |
|---|---|
Fórmula molecular |
C8H9ClO3 |
Peso molecular |
188.61 g/mol |
Nombre IUPAC |
3-chloro-4-(1-hydroxyethyl)benzene-1,2-diol |
InChI |
InChI=1S/C8H9ClO3/c1-4(10)5-2-3-6(11)8(12)7(5)9/h2-4,10-12H,1H3 |
Clave InChI |
NEQOEOXTTJQWNE-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=C(C(=C(C=C1)O)O)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-4-[(S)-phenylethynesulfinyl]benzene](/img/structure/B14276617.png)
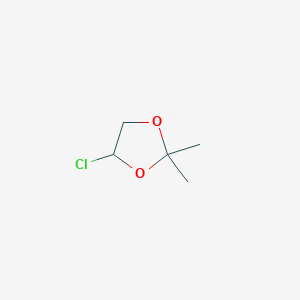

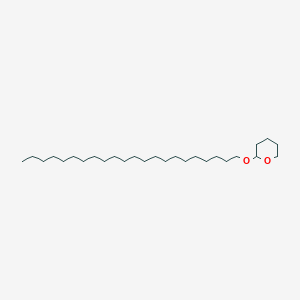


![3-Oxo-3-[(trimethylsilyl)oxy]propyl prop-2-enoate](/img/structure/B14276651.png)
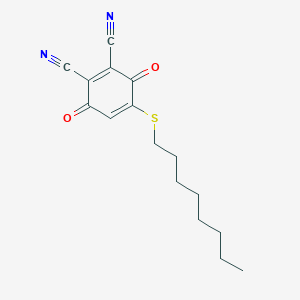
![1-[1-(4-Methoxyphenyl)-2-nitroethyl]piperidine](/img/structure/B14276655.png)

![N-[(Pyridine-3-carbonyl)oxy]pyridine-2-carboximidoyl chloride](/img/structure/B14276666.png)
![11-Methoxybicyclo[5.3.1]undeca-1(11),7,9-triene](/img/structure/B14276671.png)
